molecular formula C25H22N2O4 B2636535 3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929402-99-3

3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2636535
CAS No.: 929402-99-3
M. Wt: 414.461
InChI Key: MIWSYGVWLQJVDZ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines This compound is characterized by its unique structural framework, which includes a chromene core fused with an oxazine ring, and functional groups such as methoxyphenyl and pyridinylmethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, with an aldehyde under acidic or basic conditions to form the chromene core.

    Introduction of the Oxazine Ring: The chromene intermediate is then reacted with an amine, such as 4-aminopyridine, under dehydrating conditions to form the oxazine ring.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde functionalities to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the methoxyphenyl and pyridinylmethyl groups can enhance interactions with biological targets.

Medicine

In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may act as lead compounds in drug discovery programs aimed at treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-2-methylchromeno[8,7-e][1,3]oxazin-4(8H)-one: Lacks the pyridinylmethyl group.

    2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: Lacks the methoxyphenyl group.

    3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: Lacks the pyridinylmethyl group.

Uniqueness

The presence of both methoxyphenyl and pyridinylmethyl groups in 3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one imparts unique chemical properties and biological activities. These functional groups enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-16-23(18-3-5-19(29-2)6-4-18)24(28)20-7-8-22-21(25(20)31-16)14-27(15-30-22)13-17-9-11-26-12-10-17/h3-12H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWSYGVWLQJVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=NC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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